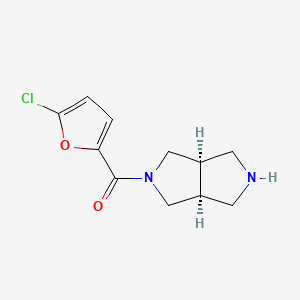
Azidoethyl-SS-ethylalcohol
Overview
Description
Azidoethyl-SS-ethylalcohol is a chemical compound with the molecular formula C4H9N3OS2 . It is commonly used in bioconjugation applications . This compound is a bifunctional linker molecule that consists of an azido functional group, a disulfide linker, and an ethyl alcohol functional group .
Molecular Structure Analysis
The molecular structure of Azidoethyl-SS-ethylalcohol is represented by the molecular formula C4H9N3OS2 . The exact mass of the molecule is 179.02 .
Chemical Reactions Analysis
The azido group in Azidoethyl-SS-ethylalcohol can react with alkyne-functionalized molecules to form stable triazole linkages through a copper-catalyzed azide-alkyne cycloaddition reaction . The disulfide bond can be cleaved under reducing conditions to release the target molecule .
Physical And Chemical Properties Analysis
Azidoethyl-SS-ethylalcohol has a molecular weight of 179.26 . .
Scientific Research Applications
Click Chemistry
Azidoethyl-SS-ethylalcohol contains an azide group, which enables it to participate in Click Chemistry . Click Chemistry is a type of chemical synthesis characterized by its efficiency and specificity, making it useful in a variety of fields, including drug discovery and materials science.
Crosslinking
This compound is a crosslinker, meaning it can connect two different molecules together . This property is particularly useful in polymer science, where crosslinkers can be used to modify the properties of a polymer.
Derivatization
The hydroxyl group in Azidoethyl-SS-ethylalcohol allows for further derivatization or replacement with other reactive functional groups . This makes it a valuable tool in synthetic chemistry, where it can be used to create a wide variety of new compounds.
Cleavable Disulfide Bond
Azidoethyl-SS-ethylalcohol contains a cleavable disulfide bond . This feature is useful in biochemistry and molecular biology, where cleavable bonds can be used to control the release of a drug or other molecule under specific conditions.
Mechanism of Action
Target of Action
Azidoethyl-SS-ethylalcohol is a Click Chemistry crosslinker . It contains a hydroxyl group, a cleavable disulfide bond, and an azide group . The primary targets of this compound are proteins, peptides, and small molecules . The compound is used to modify these targets for various applications, such as drug delivery, imaging, and diagnostics .
Mode of Action
The azide group in Azidoethyl-SS-ethylalcohol enables Click Chemistry . Click Chemistry is a type of chemical reaction that joins small units together in a wide variety of materials under mild conditions. The hydroxyl group in the compound allows for further derivatization or replacement with other reactive functional groups . This means that the compound can interact with its targets and cause changes in their structure or function.
Biochemical Pathways
Given its role as a crosslinker in click chemistry, it can be inferred that the compound may be involved in the modification of proteins, peptides, and small molecules . These modifications can potentially affect various biochemical pathways, depending on the specific targets and the nature of the modifications.
Result of Action
The molecular and cellular effects of Azidoethyl-SS-ethylalcohol’s action would depend on the specific targets and the modifications made to them. As a crosslinker, the compound could potentially alter the structure and function of its targets, leading to various molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Azidoethyl-SS-ethylalcohol. For instance, the compound is recommended to be stored at -20°C , suggesting that temperature could affect its stability. Other environmental factors, such as pH and the presence of other chemicals, could also potentially influence the compound’s action and efficacy.
properties
IUPAC Name |
2-(2-azidoethyldisulfanyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3OS2/c5-7-6-1-3-9-10-4-2-8/h8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUXJTRJLAYMKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azidoethyl-SS-ethylalcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



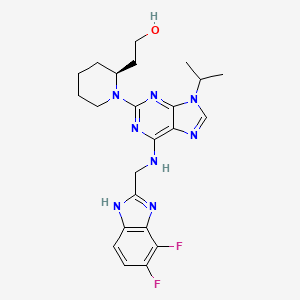

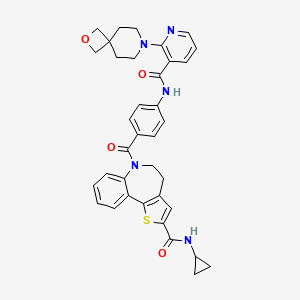

![2(1H)-Pyridinone, 5-[(1R)-3-amino-4-fluoro-1-[3-[5-(1-propyn-1-yl)-3-pyridinyl]phenyl]-1H-isoindol-1-yl]-1-ethyl-3-methyl-](/img/structure/B605730.png)
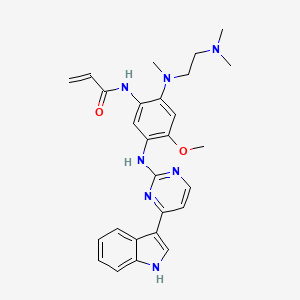
![2-(4-(6-((3R,5S)-3,5-dimethylpiperazin-1-yl)-4-methylpyridin-3-yl)phenyl)-7-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B605734.png)
![N-(2-hydroxyethyl)-1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide](/img/structure/B605736.png)
![1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one](/img/structure/B605739.png)
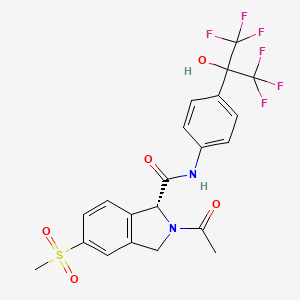
![7-Fluoro-3-methyl-8-[6-(3-piperidin-1-ylpropoxy)pyridin-3-yl]-1-propan-2-ylimidazo[4,5-c]quinolin-2-one](/img/structure/B605744.png)
